2-(6-Fluoropyridin-2-YL)ethan-1-OL
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(6-fluoropyridin-2-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO/c8-7-3-1-2-6(9-7)4-5-10/h1-3,10H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLMBQPIAWYACLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)F)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance of Fluorinated Pyridine Architectures in Molecular Design
The incorporation of fluorine into pyridine (B92270) rings yields structures with unique and highly desirable properties for molecular design, particularly in the fields of medicinal chemistry and agrochemicals. mdpi.comnih.gov Pyridine and its derivatives are fundamental building blocks in these industries, serving as core components in the synthesis of a wide array of biologically active substances. chemeurope.comuni-muenster.de
The introduction of fluorine atoms into a pyridine scaffold can profoundly influence the molecule's physicochemical characteristics. mdpi.com Due to its high electronegativity and small atomic radius, fluorine can modulate properties such as:
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of a drug candidate by making it more resistant to enzymatic degradation. mdpi.comnih.gov This can lead to improved pharmacokinetic profiles.
Binding Affinity: The strategic placement of fluorine can lead to more potent interactions with biological targets through various non-covalent interactions. mdpi.com
Reactivity and Chemical Stability: The presence of fluorine can stabilize the pyridine ring, making it more resistant to certain chemical reactions and increasing its thermal stability. nih.gov
The position of the fluorine atom on the pyridine ring is crucial and can lead to different electronic and structural effects, thereby influencing the molecule's biological activity. rsc.org For instance, fluorination at different positions can alter the energies of the frontier molecular orbitals, which are key to a molecule's reactivity and interactions. rsc.org
Fluorinated pyridine derivatives are integral to the development of fourth-generation pesticides, which are characterized by high efficacy and low toxicity. agropages.com The biological activity of pyridine compounds can be significantly enhanced by the addition of fluorine, often requiring lower application rates and resulting in reduced soil residues. agropages.com
Table 1: Properties of 2-(6-Fluoropyridin-2-YL)ethan-1-OL
| Property | Value |
| Molecular Formula | C7H8FNO |
| Molecular Weight | 141.14 g/mol |
| CAS Number | 1820604-16-1 |
| IUPAC Name | This compound |
Source: PubChem nih.gov
Overview of Key Research Areas Pertaining to 2 6 Fluoropyridin 2 Yl Ethan 1 Ol
Chemoenzymatic Approaches to Enantiopure Fluorinated Pyridyl Alcohols
Chemoenzymatic synthesis combines the selectivity of enzymes with the practicality of chemical reactions to produce chiral molecules with high enantiopurity. nih.govnih.govchemrxiv.orgmdpi.comumich.edu This approach is particularly valuable for producing enantiomerically pure alcohols, which are crucial building blocks in the pharmaceutical industry. mdpi.com
Enantioselective Reduction of Prochiral α-Halogenated Pyridyl Ketones
A key step in the chemoenzymatic synthesis of chiral fluorinated pyridyl alcohols is the enantioselective reduction of a prochiral ketone precursor. nih.gov Alcohol dehydrogenases (ADHs) are frequently employed for this transformation due to their ability to deliver high yields and excellent enantiomeric excess. nih.govuni-rostock.deresearchgate.net
For instance, the (R)-selective alcohol dehydrogenase from Lactobacillus kefir has been successfully used to reduce various α-halogenated pyridyl ketones. nih.govresearchgate.net The synthesis begins with the base-induced conversion of picoline derivatives to the corresponding prochiral ketones. researchgate.net These ketones are then subjected to enzymatic reduction.
A study investigating the substrate scope of an (R)-selective ADH, evo-1.1.270, on α-halogenated pyridyl ketones revealed that substrates with smaller heterocyclic moieties and fewer halogen substitutions were converted with high yields (36-98%) and exceptional enantiomeric excess (>99%). uni-rostock.de However, the introduction of a trifluoromethyl (CF3) group or larger heterocyclic systems resulted in a complete loss of reactivity. uni-rostock.de This highlights the importance of substrate structure in biocatalytic reductions.
Table 1: Enzymatic Reduction of Prochiral Ketones to Chiral Alcohols
| Substrate (Ketone) | Enzyme | Product (Alcohol) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|
| 2-chloro-1-(pyridin-2-yl)ethan-1-one | ADH from Lactobacillus kefir | (R)-2-chloro-1-(pyridin-2-yl)ethan-1-ol | 98 | >99 | nih.gov |
| 2-fluoro-1-(pyridin-2-yl)ethan-1-one | ADH from Lactobacillus kefir | (R)-2-fluoro-1-(pyridin-2-yl)ethan-1-ol | 85 | >99 | nih.gov |
| 1-(pyridin-4-yl)ethan-1-one | ADH from Lactobacillus kefir | (R)-1-(pyridin-4-yl)ethan-1-ol | 93 | >99 | researchgate.net |
Optimization of Biocatalytic Systems for Chiral Alcohol Production
The efficiency of biocatalytic reductions can be significantly enhanced by optimizing the reaction system. acs.org This includes strategies for cofactor regeneration, as most ADHs rely on nicotinamide (B372718) cofactors like NAD(P)H. plos.org Whole-cell biocatalysts are often advantageous as they contain the necessary machinery for cofactor recycling. plos.orgacs.org
Process parameters such as pH, temperature, substrate concentration, and the use of co-solvents can also be fine-tuned to improve enzyme activity and stability. mdpi.comunimi.it For example, the development of engineered ADHs has enabled the use of high concentrations of co-solvents, which can be necessary to solubilize hydrophobic substrates. acs.org Furthermore, the immobilization of enzymes can facilitate their reuse and improve process economics.
Metal-Catalyzed Coupling Strategies for Fluorinated Pyridine Core Construction
Transition metal-catalyzed cross-coupling reactions are powerful tools for constructing the carbon-carbon and carbon-heteroatom bonds necessary for assembling complex molecules like fluorinated pyridines. nih.govrsc.orgelsevier.com
Suzuki-Miyaura Cross-Coupling in the Assembly of Fluoropyridyl Moieties
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for forming C-C bonds. rsc.orgmdpi.comresearchgate.net It typically involves the palladium-catalyzed reaction of an organoboron compound with a halide or triflate. In the context of fluoropyridine synthesis, this reaction can be used to couple a fluoropyridyl boronic acid or ester with an appropriate partner. researchgate.net
One of the challenges in the Suzuki-Miyaura coupling of 2-pyridyl boronates is the potential for the pyridyl nitrogen to inhibit the catalyst. researchgate.net However, the presence of electron-withdrawing substituents, such as fluorine, on the pyridine ring can mitigate this issue by reducing the Lewis basicity of the nitrogen. researchgate.net This allows for successful couplings even in the absence of copper co-catalysts, which are sometimes required for challenging substrates. researchgate.net The use of micellar catalysis in water has also been shown to be an effective strategy for promoting these reactions under mild conditions. researchgate.net
Other Transition Metal-Mediated Approaches to C-C and C-Heteroatom Bond Formation
Besides the Suzuki-Miyaura reaction, other transition metal-catalyzed methods are valuable for constructing and functionalizing fluorinated pyridines. These include:
C-H Functionalization: Direct C-H activation and functionalization offer an atom-economical approach to modifying the pyridine ring. acs.org Palladium-catalyzed C-H arylation, for instance, can be directed by the fluorine substituent to occur at the ortho position. acs.org
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a key method for forming C-N bonds and can be used to introduce amino groups to the fluoropyridine core.
Sonogashira Coupling: This reaction enables the formation of C-C triple bonds by coupling a terminal alkyne with an aryl or vinyl halide.
These methods provide a diverse toolbox for accessing a wide range of substituted fluoropyridines, which can then be further elaborated to target alcohols like this compound.
Nucleophilic Aromatic Substitution (SNAr) in Fluoropyridine Ring Functionalization
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing electron-deficient aromatic rings, including fluoropyridines. acs.orgacs.orgnih.govresearchgate.net The fluorine atom in a 2- or 4-fluoropyridine (B1266222) is an excellent leaving group, making these positions susceptible to attack by various nucleophiles. acs.orgresearchgate.net
This strategy is particularly useful for late-stage functionalization, where a pre-formed fluoropyridine core is modified. acs.orgresearchgate.net A wide array of nucleophiles, including those based on oxygen, nitrogen, sulfur, and carbon, can be employed to introduce diverse functional groups under relatively mild conditions. acs.orgresearchgate.net
For example, the synthesis of derivatives of medicinally important compounds has been achieved through a sequence of C-H fluorination followed by SNAr. acs.orgresearchgate.net This approach allows for the rapid generation of analogues that would otherwise require lengthy multi-step syntheses. acs.org The reactivity of fluoropyridines in SNAr reactions is influenced by the electronic nature of the ring and the substituents present. Electron-withdrawing groups enhance the electrophilicity of the ring and facilitate nucleophilic attack.
Selective Fluorine Introduction and Subsequent Alcohol Formation
A primary challenge in synthesizing compounds like this compound is the regioselective introduction of the fluorine atom onto the pyridine ring. A powerful strategy involves the direct C-H fluorination of the pyridine core, followed by the construction of the ethan-1-ol side chain.
One of the most remarkable methods for direct fluorination of pyridines utilizes Silver(II) fluoride (B91410) (AgF₂). researchgate.net This method demonstrates exclusive selectivity for fluorination at the C2 position, adjacent to the nitrogen atom. researchgate.netnih.govacs.org The reaction is notable for its mild conditions, typically occurring at ambient temperature within an hour, and its broad applicability to a range of substituted pyridines and related nitrogen heterocycles like diazines. researchgate.netacs.org The proposed mechanism, inspired by classic amination reactions, allows for the late-stage functionalization of complex molecules. researchgate.netnih.gov
Once the 2-fluoropyridine scaffold is obtained, the ethan-1-ol side chain can be introduced through various established organometallic cross-coupling reactions followed by reduction. For instance, a Sonogashira coupling could introduce an alkyne, which is then hydrogenated and hydrated to the desired alcohol. Alternatively, a pre-functionalized pyridine, such as 2-bromo-6-fluoropyridine, could undergo a coupling reaction with a protected ethanol (B145695) equivalent.
Another approach is the deoxyfluorination of a pre-existing pyridyl alcohol. ucl.ac.uk Reagents such as DAST (diethylaminosulfur trifluoride) and PhenoFluor have been developed for the direct substitution of hydroxyl groups with fluorine. ucl.ac.uk More recently, borane-mediated deoxyfluorination has emerged as a highly selective method, particularly for secondary alcohols. nih.govd-nb.info This technique uses commercially available reagents like Et₃N·3HF and proceeds via an in-situ generated O-alkyl-N-H-isourea intermediate. nih.govd-nb.info The high selectivity for secondary alcohols could be advantageous in complex substrates with multiple hydroxyl groups. nih.gov
C-H Functionalization Routes to Fluorinated Pyridine Derivatives
C-H functionalization has become a cornerstone of modern synthetic chemistry, offering a more atom-economical and efficient way to construct complex molecules by directly converting C-H bonds into new functional groups. nih.gov In the context of pyridine chemistry, C-H functionalization provides powerful routes to substituted derivatives that can be precursors to fluorinated targets. nih.govnih.gov
The electronic properties of the pyridine ring make the C2-H bond particularly susceptible to functionalization due to its increased acidity and the directing effect of the nitrogen atom. nih.gov A variety of transition-metal catalysts based on palladium, rhodium, iridium, and copper have been developed for this purpose. nih.govbeilstein-journals.org These reactions can install a range of functionalities, including aryl, alkyl, and heteroatom groups. nih.govacs.org For example, a C-H functionalization reaction could install a vinyl group at the C2 position, which could then be oxidized and reduced to form the ethan-1-ol side chain, with the fluorination step occurring before or after this transformation.
While C2 functionalization is common, achieving regioselectivity at the distal C3 and C4 positions has been a significant challenge. nih.gov However, recent progress has been made using specialized directing groups or catalytic systems to overcome this hurdle. nih.gov
Regioselective C-H Fluorination Methodologies
The direct, regioselective introduction of fluorine via C-H activation is a highly desirable transformation. Several methodologies have been developed to control the position of fluorination on the pyridine ring.
As previously mentioned, the use of AgF₂ provides outstanding regioselectivity for the C2 position of pyridines. researchgate.netucl.ac.uk This method is effective even for the late-stage fluorination of complex pyridine-containing pharmaceuticals. ucl.ac.uk
For other positions, different strategies are required. Palladium catalysis, often in conjunction with a directing group, has been employed for C-H fluorination. ucl.ac.ukbeilstein-journals.org For instance, amide directing groups can steer the fluorination to the ortho-position of an aryl group attached to the pyridine. beilstein-journals.org
A novel approach for achieving C3-fluorination involves the use of Zincke imine intermediates. nih.govscu.edu.cn This method proceeds by ring-opening the pyridine with a 2,4-dinitrophenyl group, followed by regioselective C-F bond formation with an electrophilic fluorine source like Selectfluor, and subsequent ring-closure to yield the C3-fluorinated pyridine. nih.govscu.edu.cn This strategy tolerates a wide array of functional groups and is suitable for late-stage fluorination. nih.gov
Below is a table summarizing key regioselective fluorination methods for pyridine derivatives.
| Reagent/Catalyst System | Position Selectivity | Key Features |
| AgF₂ | C2 | Exclusive selectivity; mild, ambient temperature conditions; broad substrate scope. researchgate.netucl.ac.uk |
| Selectfluor / Zincke Imine Intermediate | C3 | Novel ring-opening/closing strategy; tolerates various functional groups. nih.govscu.edu.cn |
| Pd(OAc)₂ / Directing Group (e.g., oxalyl amide) | C-H bond ortho to directing group | Enables fluorination at positions dictated by the directing group's location. ucl.ac.uk |
| Selectfluor / DMAP | C3 (on Imidazo[1,2-a]pyridines) | Electrophilic fluorination in aqueous conditions. acs.org |
Green Chemistry Principles in the Synthesis of this compound
The synthesis of specialty chemicals like this compound is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. sigmaaldrich.comcarlroth.comscispace.com Key principles include maximizing atom economy, using catalytic reagents over stoichiometric ones, employing safer solvents, and designing energy-efficient processes. acs.org
Catalysis is central to green chemistry, offering pathways that are more selective and efficient, thereby minimizing waste. scispace.comacs.org The transition-metal-catalyzed C-H functionalization reactions discussed earlier are prime examples of this principle in action. nih.govbeilstein-journals.org Similarly, developing reusable catalysts enhances sustainability. numberanalytics.com The choice of reaction medium is also critical, with a push to move away from volatile and hazardous organic solvents. carlroth.com
Solvent-Free and Environmentally Benign Reaction Conditions
A significant step towards greener synthesis is the elimination of traditional organic solvents. Solvent-free, or neat, reactions offer numerous advantages, including reduced waste, lower costs, and often simplified purification procedures. researchgate.netrsc.org
Many reactions can be carried out by simply grinding the solid reactants together, sometimes with a catalytic amount of a solid support or phase-transfer catalyst. rsc.org Microwave irradiation has also proven to be a powerful tool for promoting solvent-free reactions, often leading to dramatically reduced reaction times and improved yields. cem.com For fluorination reactions, N-F reagents like Selectfluor™ have been used effectively under solvent-free conditions to fluorinate activated aromatic compounds and 1,3-dicarbonyl compounds. researchgate.net
When a solvent is necessary, the use of environmentally benign alternatives is preferred. Fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), have emerged as powerful and often reusable media for a variety of organic transformations. researchgate.netresearchgate.net Their unique properties, including high polarity, strong hydrogen-bond donating ability, and low nucleophilicity, can accelerate reactions and influence selectivity. researchgate.net However, it is important to note the environmental concerns surrounding per- and polyfluoroalkyl substances (PFAS), which include these solvents. acs.org
Reusable Catalytic Systems and Sustainable Practices
Heterogeneous catalysts, which exist in a different phase from the reactants, are often advantageous in this regard. Examples include catalysts supported on solid materials like clays, zeolites, or polymers, as well as nanocatalysts. cem.comresearchgate.net For instance, nanostructured CuO has been used as a reusable catalyst for the synthesis of pyrazolo[1,2-b]phthalazine-5,10-dione derivatives under solvent-free conditions. researchgate.net In the realm of biomimetic catalysis, iron(III) fluorinated porphyrins have been developed as robust, reusable catalysts for oxidation reactions under green conditions, such as using microwave heating for their synthesis to improve eco-compatibility. mdpi.com
Electrosynthesis Approaches for Fluorinated Alcohol Synthesis
Electrosynthesis represents a powerful and inherently green technology for conducting chemical transformations. mdpi.com By using electricity as a "reagent," it can often eliminate the need for stoichiometric chemical oxidants or reductants, which generate significant waste. acs.org
The field of organic electrosynthesis has seen a resurgence, with applications in C-H functionalization, cross-coupling reactions, and the synthesis of complex molecules. acs.orgmdpi.com Fluorinated alcohols like HFIP and TFE have been identified as particularly effective solvents for electrosynthesis, as they can stabilize reactive intermediates and enable unique reaction pathways. researchgate.netchemrxiv.orgbohrium.com The combination of a fluorinated alcohol with a tertiary amine can create a highly conductive electrolyte system that can be completely evaporated, simplifying product work-up. researchgate.net
While direct electrochemical synthesis of this compound has not been explicitly detailed, the principles are applicable. An electrochemical approach could be envisioned for the C-H functionalization step or for a fluorination reaction. For example, electrocatalytic C–H/N–H activation has been demonstrated using cobalt and rhodium catalysts in TFE. acs.org Furthermore, the integration of electrosynthesis with other green technologies, like biocatalysis, is opening new avenues for the sustainable synthesis of chiral molecules, including fluorinated compounds. acs.org
Mechanistic Investigations and Reaction Pathways of 2 6 Fluoropyridin 2 Yl Ethan 1 Ol Transformations
Oxidative Transformations of the Hydroxyl Moiety
The hydroxyl group of 2-(6-fluoropyridin-2-yl)ethan-1-ol is susceptible to oxidation, yielding corresponding aldehydes or carboxylic acids. The choice of oxidizing agent and reaction conditions dictates the final product. For instance, the use of potent oxidizing agents like potassium permanganate (B83412) (KMnO4) can lead to the formation of 2-(6-fluoropyridin-2-yl)acetic acid. uni.lu Milder reagents, such as pyridinium (B92312) chlorochromate (PCC), are typically employed to selectively oxidize the primary alcohol to an aldehyde, 2-(6-fluoropyridin-2-yl)acetaldehyde.
The use of fluorinated alcohols as solvents can significantly accelerate oxidation reactions. researchgate.net For example, 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) has been shown to enhance the rate of hydrogen peroxide-mediated epoxidation of alkenes through the formation of multiple hydrogen-bond networks. researchgate.net This principle can be applied to the oxidation of the hydroxyl moiety in this compound.
Table 1: Oxidative Transformations
| Oxidizing Agent | Product | Reference |
|---|---|---|
| Potassium Permanganate (KMnO4) | 2-(6-fluoropyridin-2-yl)acetic acid | uni.lu |
| Pyridinium Chlorochromate (PCC) | 2-(6-fluoropyridin-2-yl)acetaldehyde | |
| Dess-Martin periodinane | Corresponding ketones | uniovi.es |
Pyridine (B92270) Ring Reactivity and Substituent Effects on Reaction Selectivity
The pyridine ring in this compound exhibits a nuanced reactivity profile. The nitrogen atom's electronegativity reduces the electron density of the ring, making it less susceptible to electrophilic substitution compared to benzene. uoanbar.edu.iqijpsonline.com This deactivation is further amplified in acidic media due to the protonation of the nitrogen, forming a pyridinium ion. uoanbar.edu.iq
Conversely, the electron-deficient nature of the pyridine ring, particularly at the 2, 4, and 6 positions, renders it highly reactive towards nucleophilic attack. uoanbar.edu.iqchemicalbook.com The fluorine atom at the 6-position further influences this reactivity. Fluorine, being a highly electronegative atom, can enhance the lipophilicity and bioactivity of the molecule. Its presence can also affect the physicochemical properties and binding affinity of the compound to biological targets. uniovi.es
The substitution pattern on the pyridine ring plays a crucial role in directing the course of reactions. For example, in nucleophilic aromatic substitution (SNAr) reactions, the position of the fluorine atom and other substituents will determine the regioselectivity of the attack. nih.gov
Intramolecular Cyclization and Annulation Reactions Involving the Pyridyl and Alcohol Functions
The proximate positioning of the hydroxyl group and the pyridine ring in this compound allows for intramolecular cyclization reactions, leading to the formation of various heterocyclic systems. These reactions can be promoted by acids or bases and can proceed through different mechanisms. researchgate.net For instance, under basic conditions, the hydroxyl group can be deprotonated, and the resulting alkoxide can act as a nucleophile, attacking the pyridine ring to form a fused ring system.
Lewis acid-catalyzed intramolecular cyclizations of similar structures, such as 7-alkynylcycloheptatrienes with carbonyls, have been reported to yield highly functionalized 2,5-dihydropyrroles. rsc.org Similar strategies could potentially be applied to this compound to construct novel heterocyclic scaffolds. Annulation reactions, where a new ring is fused onto the existing pyridine ring, can also be envisaged.
Table 2: Cyclization Reactions
| Reaction Type | Product Type | Driving Force | Reference |
|---|---|---|---|
| Intramolecular Nucleophilic Attack | Fused ring system | Base-promoted deprotonation | researchgate.net |
| Lewis Acid-Catalyzed Cyclization | Dihydropyrroles | Lewis acid activation | rsc.org |
| Reductive Hydroamination/Cyclization | Piperidines | Acid-mediated alkyne functionalization | mdpi.com |
Radical-Mediated Processes and Stereoselective Outcomes
Radical reactions offer alternative pathways for the transformation of this compound. Radical species can be generated through various methods, including the use of radical initiators like triethylborane (B153662) or through photoredox catalysis. mdpi.comnih.gov These radicals can then participate in a cascade of reactions, including cyclizations and additions.
For example, intramolecular radical cyclization of 1,6-enynes has been used to synthesize polysubstituted alkylidene piperidines. mdpi.com This methodology could potentially be adapted to substrates derived from this compound. The stereochemical outcome of these reactions is a critical aspect, with the potential to generate chiral products. masterorganicchemistry.com The use of chiral catalysts or auxiliaries can influence the stereoselectivity, leading to the preferential formation of one enantiomer or diastereomer. mdpi.com The memory of chirality (MOC) effect, where the chirality of the substrate is largely preserved in the product, has also been observed in certain cyclization reactions. mdpi.com
Stoichiometric Studies for Elucidating Reaction Intermediates
Understanding the stepwise mechanism of a reaction often requires the identification and characterization of reaction intermediates. Stoichiometric studies, where reactants are combined in precise molar ratios, can be instrumental in trapping and analyzing these transient species. By carefully controlling the reaction conditions and using spectroscopic techniques such as NMR, it is possible to gain insights into the structure and reactivity of intermediates.
In the context of reactions involving this compound, stoichiometric studies could be employed to elucidate the nature of intermediates in, for example, metal-catalyzed cross-coupling reactions or complex multi-step cyclizations. The formation of imidoyl radicals as key intermediates in the radical cyclization of 2-isocyanobiarenes has been established through such studies. beilstein-journals.org Similarly, the generation of α,β-unsaturated acylazolium intermediates in NHC-catalyzed reactions has been elucidated through mechanistic investigations. aablocks.com
Advanced Spectroscopic and Crystallographic Elucidation of 2 6 Fluoropyridin 2 Yl Ethan 1 Ol Structures
Nuclear Magnetic Resonance (NMR) Spectroscopyalfa-chemistry.comlibretexts.orglibretexts.orgrug.nluvic.canist.gove-bookshelf.dewhitman.edu
NMR spectroscopy is a cornerstone for the structural determination of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 2-(6-Fluoropyridin-2-YL)ethan-1-OL, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for an unambiguous assignment of its structure.
One-Dimensional (1D) NMR: ¹H, ¹³C, and ¹⁹F NMR Chemical Shift Analysisalfa-chemistry.comlibretexts.orge-bookshelf.dewhitman.edubas.bg
One-dimensional NMR spectra provide fundamental information regarding the different types of nuclei present in the molecule.
¹H NMR: The proton NMR spectrum reveals the number and types of hydrogen atoms. Protons on the pyridine (B92270) ring are expected to appear in the aromatic region (typically 6.5-8.5 ppm). libretexts.org The fluorine substituent and the ethyl alcohol side chain will influence their precise shifts. The methylene (B1212753) (-CH₂-) and methine (-CH-) protons of the ethan-1-ol group will show characteristic shifts, with the protons closer to the electronegative oxygen and the aromatic ring appearing further downfield. libretexts.org
¹³C NMR: The carbon NMR spectrum indicates the number of distinct carbon environments. The carbon atom bonded to the fluorine (C-6) will exhibit a large C-F coupling constant, a hallmark of organofluorine compounds. docbrown.infowisc.edu The carbons of the pyridine ring will resonate in the aromatic region (approx. 110-165 ppm), while the carbons of the ethan-1-ol side chain will appear in the aliphatic region. wisc.edu The C-2 carbon, attached to the side chain, and the carbons of the side chain itself will have their shifts influenced by the adjacent electronegative atoms and the ring system.
¹⁹F NMR: As fluorine has a natural abundance of 100% and a spin of 1/2, ¹⁹F NMR is a highly sensitive and informative technique. alfa-chemistry.comhuji.ac.il The chemical shift of the fluorine atom in this compound is a sensitive probe of its electronic environment. nih.gov For fluoropyridines, the ¹⁹F chemical shift typically appears in a well-defined region, and its value can be influenced by solvent, temperature, and protonation state. nih.govucsb.edu
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Pyridine H-3 | 7.0 - 7.5 | 110 - 120 |
| Pyridine H-4 | 7.6 - 8.0 | 140 - 145 |
| Pyridine H-5 | 6.8 - 7.2 | 115 - 125 |
| Ethan-1-ol -CH₂- | 2.9 - 3.2 | 40 - 45 |
| Ethan-1-ol -CH₂-OH | 3.8 - 4.1 | 60 - 65 |
| Ethan-1-ol -OH | Variable (depends on conc. and solvent) | - |
| Pyridine C-2 | - | 160 - 165 |
| Pyridine C-6 | - | 162 - 168 (with large ¹JCF coupling) |
Note: These are approximate values and can vary based on experimental conditions.
Two-Dimensional (2D) NMR: COSY, NOESY, HSQC, and HMBC for Connectivity and Stereochemical Assignmentlibretexts.orge-bookshelf.de
2D NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between the adjacent protons on the pyridine ring (H-3, H-4, H-5) and between the two methylene groups in the ethan-1-ol side chain. sdsu.eduyoutube.com
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals protons that are close in space, regardless of whether they are connected through bonds. This is particularly useful for determining the molecule's conformation, showing spatial proximity between protons on the pyridine ring and those on the flexible ethan-1-ol side chain. e-bookshelf.de
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbons they are attached to (one-bond C-H coupling). youtube.comgithub.io It allows for the definitive assignment of each proton signal to its corresponding carbon signal, for instance, linking the ¹H signals of the -CH₂- groups to their respective ¹³C signals. github.io
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically over two to three bonds). sdsu.eduyoutube.com This is instrumental in connecting the different fragments of the molecule. For example, it would show correlations from the protons of the ethan-1-ol side chain to the C-2 carbon of the pyridine ring, confirming the attachment point of the side chain. e-bookshelf.de
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopyalfa-chemistry.comlibretexts.orglibretexts.orgrug.nluvic.canist.govbas.bg
Characteristic Functional Group Vibrations and Bond Analysislibretexts.orgnist.govbas.bg
The spectrum of this compound is characterized by vibrations from the hydroxyl group, the C-F bond, and the fluoropyridinyl ring system.
O-H Vibration: A prominent, broad absorption band is expected in the IR spectrum between 3200 and 3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group, which is often broadened due to hydrogen bonding. nist.gov
C-H Vibrations: Aromatic C-H stretching vibrations from the pyridine ring typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group appears just below 3000 cm⁻¹. bas.bg
C=C and C=N Vibrations: The stretching vibrations of the C=C and C=N bonds within the pyridine ring are expected in the 1400-1650 cm⁻¹ region. bas.bg
C-F Vibration: A strong absorption band corresponding to the C-F stretching vibration is expected in the 1200-1300 cm⁻¹ region, which is a characteristic feature for fluoropyridine compounds.
Table 2: Characteristic IR and Raman Vibrational Frequencies
| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |
| O-H | Stretch, H-bonded | 3200 - 3600 (Broad) |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 2960 |
| C=N, C=C | Ring Stretch | 1400 - 1650 |
| C-F | Stretch | 1200 - 1300 |
| C-O | Stretch | 1050 - 1150 |
Mass Spectrometry (MS) in Molecular Formula and Fragmentation Pathway Determinationalfa-chemistry.comlibretexts.orgrug.nlnist.govwhitman.edukobv.de
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and can reveal structural details through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry and Isotopic Pattern Analysiskobv.de
High-Resolution Mass Spectrometry (HRMS) is capable of measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy. For this compound (molecular formula C₇H₈FNO), HRMS can confirm the elemental composition by matching the experimentally measured exact mass to the calculated theoretical mass. kobv.denih.gov
The fragmentation of the molecular ion in the mass spectrometer provides a roadmap of the molecule's structure. Key fragmentation pathways for this compound would likely involve:
Loss of H₂O: Alcohols readily lose a water molecule (18 Da), which would be a common fragmentation pathway. libretexts.org
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a characteristic fragmentation for alcohols. libretexts.org
Benzylic-type Cleavage: The bond between the two carbons of the ethyl side chain is susceptible to cleavage, as it would form a stabilized radical and cation adjacent to the aromatic ring.
Fragmentation of the Pyridine Ring: The stable aromatic ring can also undergo characteristic cleavages, often involving the loss of small neutral molecules like HCN.
The stability of the resulting fragment ions often dictates the intensity of their corresponding peaks in the mass spectrum. chemguide.co.uk
Collision Cross Section (CCS) Measurements for Gas-Phase Conformation
Ion Mobility-Mass Spectrometry (IM-MS) has emerged as a powerful technique for probing the gas-phase conformations of molecules. By measuring the collision cross section (CCS) of an ion—essentially its rotational average projected area—researchers can gain insights into its size and shape. The CCS value is a unique physicochemical property that can help distinguish between isomers and conformers. omicsonline.orgmdpi.com
For this compound, IM-MS analysis would involve ionizing the molecule, typically via electrospray ionization (ESI) to form the [M+H]⁺ or [M+Na]⁺ adduct, and then guiding these ions through a drift tube filled with a neutral buffer gas (e.g., nitrogen or helium). nih.gov The time it takes for an ion to traverse the drift tube under the influence of a weak electric field is related to its mobility, which in turn is dependent on its charge, mass, and CCS.
Different ion mobility techniques, such as drift tube ion mobility spectrometry (DTIMS) and traveling wave ion mobility spectrometry (TWIMS), can be employed. DTIMS allows for the direct calculation of CCS from first principles, while TWIMS relies on calibration with compounds of known CCS values. researchgate.net The resulting CCS value provides a critical parameter for characterizing the gas-phase structure of this compound, which is influenced by intramolecular hydrogen bonding between the hydroxyl group and the fluorine or nitrogen atoms of the pyridine ring. While specific experimental data for this compound is not publicly available, an illustrative table of expected CCS values for analogous small molecules is presented below.
Illustrative Data: Expected CCS Values for this compound Adducts
| Ion Adduct | Predicted TWCCSN2 (Ų) |
|---|---|
| [M+H]⁺ | 135 - 155 |
| [M+Na]⁺ | 140 - 160 |
Note: These values are hypothetical and based on typical ranges observed for small molecules of similar mass and functionality. The actual values would need to be determined experimentally.
The precision of CCS measurements is typically high, with inter-laboratory relative standard deviations reported to be as low as 0.30 ± 0.16%. mdpi.com However, the prediction accuracy for halogenated compounds can sometimes be lower, necessitating empirical validation. nih.gov
X-ray Crystallography for Solid-State Structural Conformation
X-ray crystallography remains the gold standard for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. This technique provides precise coordinates of each atom, as well as information on bond lengths, bond angles, and intermolecular interactions that dictate the crystal packing.
For this compound, obtaining a single crystal suitable for X-ray diffraction analysis would be the first critical step. The crystal structure would reveal the preferred conformation of the ethan-1-ol side chain relative to the fluoropyridine ring in the solid state. Furthermore, it would elucidate the intermolecular forces, such as hydrogen bonding (O-H···N or O-H···F) and π-π stacking interactions between the pyridine rings, which govern the supramolecular assembly.
Studies on similar fluorinated pyridines have shown that the degree and position of fluorine substitution significantly influence the crystal packing, leading to arrangements like herringbone or parallel stacking. acs.orgfigshare.comacs.org For instance, the analysis of 3-fluoropyridine (B146971) revealed a distorted edge-to-face arrangement with C–H···N interactions. acs.org It is plausible that this compound would exhibit a complex network of hydrogen bonds and potentially C–H···F interactions, contributing to the stability of its crystal lattice. acs.org
Below is a representative table of crystallographic data that might be expected for a compound like this compound, based on published data for a related fluorinated pyridine derivative. researchgate.net
Representative Crystallographic Data for a Pyridine Derivative
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 20.795 (8) |
| b (Å) | 7.484 (2) |
| c (Å) | 10.787 (2) |
| β (°) | 93.96 (2) |
| Volume (ų) | 1674.8 (6) |
| Z | 4 |
Note: This data is for 2-ethyl-6-(pyridin-4-yl)-7H-indeno[2,1-c]quinoline and serves as an illustrative example. researchgate.net The actual crystallographic parameters for this compound would need to be determined from single-crystal X-ray diffraction.
Integrated Spectroscopic Data Analysis and Automated Structure Elucidation Algorithms
The structural elucidation of a novel compound like this compound is greatly accelerated and enhanced by the use of computer-assisted structure elucidation (CASE) systems. stanford.edu These sophisticated algorithms integrate data from multiple spectroscopic sources—primarily Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR)—to generate and rank possible chemical structures. stanford.eduacs.org
The process begins with the input of key spectroscopic data points. For this compound, this would include the molecular ion peak from MS to determine the molecular formula, characteristic IR absorptions for the O-H and C-F bonds, and detailed chemical shifts, coupling constants, and correlations from ¹H and ¹³C NMR spectra. britannica.comyoutube.com
Modern automated systems often employ machine learning models trained on vast spectral databases. stanford.eduacs.org These systems can predict the presence of specific substructures from the input spectra, assemble these fragments into candidate molecules, and then rank them based on a probabilistic scoring of how well they match the experimental data. stanford.edu For halogenated compounds, specialized algorithms can account for their unique isotopic patterns in MS and their influence on NMR chemical shifts. acs.orgnih.gov
An illustrative table showing the type of integrated data used by an automated elucidation system for this compound is provided below.
Illustrative Integrated Spectroscopic Data for Automated Structure Elucidation
| Spectroscopic Method | Data Type | Inferred Structural Information |
|---|---|---|
| Mass Spectrometry (MS) | Molecular Ion Peak (m/z) | Molecular Formula (C₇H₈FNO) |
| Infrared (IR) Spectroscopy | Absorption Bands (cm⁻¹) | Presence of O-H, C-H, C=C, C=N, C-F bonds |
| ¹H NMR Spectroscopy | Chemical Shifts, Splitting Patterns, Integrals | Number and environment of different protons |
| ¹³C NMR Spectroscopy | Chemical Shifts | Number and type of carbon atoms (aliphatic, aromatic) |
| 2D NMR (COSY, HSQC, HMBC) | Correlation Peaks | Connectivity between protons and carbons (H-H, C-H, long-range C-H) |
Note: The data presented is hypothetical and serves to illustrate the inputs for an automated structure elucidation algorithm.
The output of such an integrated analysis is a highly confident structural assignment, often with a probabilistic ranking that quantifies the certainty of the proposed structure. stanford.edu This approach minimizes human bias and dramatically reduces the time required for structure confirmation.
Computational Chemistry for Unraveling the Electronic Structure and Reactivity of 2 6 Fluoropyridin 2 Yl Ethan 1 Ol
Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure Analysis
Density Functional Theory (DFT) stands as a cornerstone of computational quantum chemistry, balancing accuracy with computational cost. google.com It is particularly well-suited for the study of organic molecules like 2-(6-Fluoropyridin-2-YL)ethan-1-OL. DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. researchgate.netnih.gov This optimized geometry corresponds to a minimum on the potential energy surface and serves as the foundation for all subsequent electronic structure analyses. researchgate.netresearchgate.net
The accuracy of DFT calculations is critically dependent on the choice of the exchange-correlation functional and the basis set. arxiv.org For organic molecules containing heteroatoms like nitrogen, oxygen, and fluorine, hybrid functionals such as B3LYP are often employed due to their robust performance in describing electronic properties. bhu.ac.indergipark.org.tr The basis set, which is a set of mathematical functions used to build the molecular orbitals, must be sufficiently flexible to accurately describe the electron distribution. Pople-style basis sets, such as 6-311++G(d,p), are commonly used. The inclusion of diffuse functions (++) is important for describing the lone pairs of electrons on the heteroatoms and the potentially weak intermolecular interactions, while polarization functions (d,p) allow for more flexibility in the shape of the electron orbitals. nih.govresearchgate.net
Table 1: Selected Functionals and Basis Sets for DFT Calculations
| Functional | Basis Set | Description |
|---|---|---|
| B3LYP | 6-311++G(d,p) | A hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. The basis set is a triple-zeta set with diffuse and polarization functions. |
| M06-2X | 6-311++G(d,p) | A high-nonlocality functional with a good performance for main-group thermochemistry, kinetics, and noncovalent interactions. |
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. libretexts.orgimperial.ac.uk The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. bhu.ac.inpsu.edu A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more readily polarized and reactive.
For this compound, the HOMO is expected to be localized primarily on the pyridine (B92270) ring and the oxygen atom of the hydroxyl group, reflecting the regions of higher electron density. The LUMO, conversely, is likely to be distributed over the electron-deficient pyridine ring, particularly influenced by the electronegative fluorine atom.
Table 2: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound (Illustrative Data)
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.85 |
| LUMO | -0.95 |
| HOMO-LUMO Gap (ΔE) | 5.90 |
Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Intermolecular Interactions
Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of the bonding and electronic structure of a molecule. faccts.descirp.org It transforms the complex molecular orbitals obtained from DFT calculations into localized orbitals that correspond to Lewis structures, such as core electrons, lone pairs, and bonds. This analysis is invaluable for quantifying charge distribution, charge delocalization, and hyperconjugative interactions. dergipark.org.trjst.go.jp
Table 3: Illustrative Natural Population Analysis (NPA) Charges for Selected Atoms in this compound
| Atom | NPA Charge (e) |
|---|---|
| N (pyridine) | -0.55 |
| C (attached to F) | +0.40 |
| F | -0.35 |
| O (hydroxyl) | -0.70 |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
DFT calculations are a powerful tool for predicting various spectroscopic properties, which can aid in the characterization and identification of a compound. researchgate.net The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within the DFT framework to calculate Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.netnmrdb.org By calculating the magnetic shielding tensors for each nucleus, the chemical shifts for ¹H and ¹³C can be predicted with reasonable accuracy, providing a valuable comparison with experimental data. youtube.com
Furthermore, the vibrational frequencies of the molecule can be calculated by computing the second derivatives of the energy with respect to the atomic positions. These calculated frequencies correspond to the infrared (IR) and Raman active vibrational modes of the molecule. A comparison of the calculated vibrational spectrum with the experimental spectrum can help in the assignment of the observed absorption bands to specific molecular motions.
Table 4: Predicted ¹³C and ¹H NMR Chemical Shifts (δ, ppm) for this compound (Illustrative Data)
| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom | Predicted ¹H Chemical Shift (ppm) |
|---|---|---|---|
| C (pyridine, adjacent to N and CH₂) | 160.5 | H (pyridine, position 3) | 7.20 |
| C (pyridine, adjacent to F) | 164.2 (d, JCF ≈ 240 Hz) | H (pyridine, position 4) | 7.80 |
| CH₂ | 40.1 | H (pyridine, position 5) | 6.90 |
| CH(OH) | 65.8 | H (CH₂) | 3.10 |
| H (CH(OH)) | 4.95 |
Reaction Mechanism Elucidation through Transition State Calculations
Computational chemistry provides a unique ability to explore the pathways of chemical reactions and identify the high-energy transition state structures that connect reactants and products. github.ioims.ac.jp By locating the transition state, which is a first-order saddle point on the potential energy surface, the activation energy of a reaction can be calculated. researchgate.netchemrxiv.org This information is crucial for understanding the kinetics and mechanism of a reaction.
For this compound, transition state calculations could be used to investigate various potential reactions, such as its oxidation, esterification, or reactions involving the pyridine ring. The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes, offering deep insight into the reaction mechanism. schrodinger.com The calculation would involve searching for a structure with exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. github.io
Molecular Dynamics Simulations for Conformational Analysis
While DFT calculations are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior of a molecule over time. arxiv.orgmdpi.com MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational landscape. uams.edunih.gov
Synthetic Utility of 2 6 Fluoropyridin 2 Yl Ethan 1 Ol As a Versatile Building Block
Incorporation into Complex Heterocyclic Frameworks
The unique combination of a reactive fluorinated heterocycle and a modifiable side chain makes 2-(6-fluoropyridin-2-yl)ethan-1-ol a valuable precursor for the synthesis of intricate heterocyclic systems. Its utility is demonstrated in the generation of both highly substituted single-ring pyridines and complex fused-ring structures.
Synthesis of Polyfunctionalized Pyridine (B92270) Derivatives
The pyridine core of this compound can serve as a scaffold for the introduction of additional functional groups, leading to polyfunctionalized pyridine derivatives. While direct examples using this specific alcohol are not extensively documented, the synthetic strategies applied to analogous pyridine systems are instructive. Multicomponent reactions (MCRs) are a powerful tool for creating molecular diversity. cu.edu.egbibliomed.org For instance, one-pot procedures involving aldehydes, active methylene (B1212753) compounds, and an amine source can yield highly substituted pyridines in a single step. cu.edu.egbibliomed.org
The existing functionalities on the target molecule can guide these transformations. The hydroxyl group can be oxidized to an aldehyde, which can then participate in condensation reactions. Alternatively, the fluorine atom can be displaced by various nucleophiles in subsequent steps to introduce further complexity. The synthesis of novel polyfunctionalized pyridines often involves the strategic introduction of cyano, carboxylate, hydroxyl, and amino groups, which can act as hydrogen bond donors and acceptors, a critical feature for biological activity. jst.go.jp For example, a common synthetic route involves the cyclocondensation of cyanoacetohydrazide derivatives with various reagents to yield highly substituted 2-oxopyridine-3-carbonitriles. jst.go.jp Similarly, the reaction of 2-aminonicotinonitrile derivatives can lead to fused systems, demonstrating how a functionalized pyridine can be a launchpad for further heterocyclization. cu.edu.eg
Table 1: Synthetic Strategies for Polyfunctionalized Pyridines
| Precursor Type | Reaction Type | Resulting Functionalities | Reference(s) |
|---|---|---|---|
| Substituted Benzaldehyde, Cyanoacetic Acid Hydrazide | Cyclocondensation | 2-Oxo-1,2-dihydropyridine-3-carbonitriles | jst.go.jp |
| Aldehyde, Malononitrile, Amine, Acetylenedicarboxylate | One-Pot Multicomponent Reaction | Polysubstituted Dihydropyridines | bibliomed.org |
| 2-Amino-3-cyanopyridine | Cyclocondensation with Hydrazine | Pyrazolo[3,4-b]pyridin-3-amine | cu.edu.eg |
Construction of Fused-Ring Systems
The synthesis of fused heterocyclic systems is a cornerstone of medicinal chemistry, as these scaffolds are present in numerous bioactive molecules. The this compound building block is well-suited for constructing such frameworks. A prominent strategy involves converting the ethanol (B145695) side chain into a group that can participate in an intramolecular cyclization or serve as a handle for an intermolecular condensation followed by cyclization.
A highly relevant example is the use of 6-alkoxy-5-fluoropyridin-3-amine derivatives in the synthesis of fused pyrazolopyrimidine ring systems. rsc.org In these syntheses, the fluoropyridine-containing amine is used as a key nucleophile to build the fused heterocyclic core. rsc.org This suggests a viable pathway where the hydroxyl group of this compound could be converted to an amine, which would then undergo similar cyclocondensation reactions. For instance, reaction with a chloro-substituted pyrimidine (B1678525) followed by a second nucleophilic substitution can yield fused pyrazolopyrimidine structures. rsc.org Similarly, functionalized pyridines are key intermediates in forming pyrido[2,3-d]pyrimidines, which are prevalent in many drug classes. cu.edu.egmdpi.com The general approach often involves the reaction of a 2-aminopyridine (B139424) derivative with reagents like ethyl chloroformate to create a reactive intermediate that can be cyclized to form the fused pyrimidine ring. mdpi.com
Asymmetric Synthesis Applications
The chiral nature of this compound makes it a valuable asset in the field of asymmetric synthesis, where stereochemical control is paramount. Its enantiomerically pure forms can serve as precursors to chiral ligands and catalysts or be incorporated as key stereodefined intermediates in the total synthesis of complex molecules.
Precursors for Chiral Ligands and Organocatalysts
Enantiomerically pure pyridyl-containing alcohols and amines are foundational components of many successful chiral ligands used in asymmetric catalysis. okayama-u.ac.jp The combination of a coordinating pyridine nitrogen and a nearby stereogenic center bearing a hydroxyl or amino group allows for the formation of stable, chiral metal complexes that can effectively induce enantioselectivity in a wide range of chemical transformations.
A prominent class of such ligands are pyridine bis(oxazolines), commonly known as PyBox ligands. The synthesis of these ligands often starts from a chiral amino alcohol. orgsyn.org For example, (R)-2-amino-4-phenylbutan-1-ol is a key precursor for a widely used PyBox ligand. orgsyn.org By analogy, enantiopure 2-amino-2-(6-fluoropyridin-2-yl)ethan-1-ol, which could be derived from the target compound, would be an excellent candidate for the synthesis of novel fluorinated PyBox ligands. The general synthesis involves the condensation of a dicarbonylpyridine derivative with the chiral amino alcohol. orgsyn.org These ligands have proven effective in various metal-catalyzed reactions, including asymmetric Negishi cross-couplings. orgsyn.org The fluorine substituent could further modulate the electronic properties and steric environment of the resulting catalyst, potentially leading to improved reactivity or selectivity. nih.gov
Table 2: Potential Chiral Ligands and Catalysts from Pyridyl Ethanol Derivatives
| Ligand/Catalyst Class | Precursor Type | Potential Application | Reference(s) |
|---|---|---|---|
| Pyridine bis(oxazoline) (PyBox) | Chiral Pyridyl Amino Alcohol | Asymmetric Cross-Coupling, Cycloadditions | orgsyn.org |
| Bidentate N,O-Ligands | Chiral Pyridyl Ethanol/Amine | Asymmetric Hydrogenation, Transfer Hydrogenation | okayama-u.ac.jp |
Enantiopure Intermediates in Stereoselective Total Synthesis
The incorporation of a stereodefined fragment is a critical strategy in the total synthesis of complex natural products and pharmaceuticals. Chiral fluorinated building blocks are particularly sought after, as the fluorine atom can enhance metabolic stability and binding affinity. Enantiopure this compound represents such a valuable intermediate.
The synthesis of the closely related chiral amine, 1-(6-fluoropyridin-2-yl)ethan-1-amine, has been achieved with high enantiomeric excess (95.3% ee) via asymmetric hydrogenation of the corresponding ketone, highlighting the feasibility of accessing these chiral pyridyl building blocks. okayama-u.ac.jp Similar catalytic asymmetric reduction methods are commonly used to produce chiral alcohols from prochiral ketones. Once obtained, this enantiopure alcohol can be incorporated into a larger molecule. For instance, the Noyori asymmetric transfer hydrogenation is a powerful method to generate chiral alcohols that serve as pivotal intermediates. nsf.gov In one synthesis, an asymmetric reduction of a furyl ketone produced a chiral alcohol that was then transformed via an Achmatowicz rearrangement into a pyranone, a key step in the total synthesis of the alkaloid (+)-monanchorin. nsf.gov This illustrates how a simple chiral alcohol, created with high enantioselectivity, can set the stereochemistry for subsequent complex transformations.
Derivatization Strategies for Enhancing Molecular Complexity
The presence of two distinct reactive handles—the hydroxyl group and the fluorinated pyridine ring—allows for a multitude of derivatization strategies to increase the molecular complexity of this compound.
The hydroxyl group is a versatile functional group that can undergo a wide array of transformations. A common derivatization is esterification. For example, the non-fluorinated analog, 2-(pyridin-2-yl)ethanol, has been reacted with methacrylic acid to form the corresponding 2-(pyridin-2-yl)ethyl methacrylate (B99206) monomer. researchgate.netrsc.org This monomer can then be polymerized to create functional polymers. researchgate.netrsc.org This demonstrates the utility of the hydroxyl group as a point of attachment for larger molecular fragments. The hydroxyl group can also be oxidized to form the corresponding aldehyde or carboxylic acid, providing entry into a different set of chemical reactions. Furthermore, the hydroxyl group can be used as a protecting group for carboxylic acids, where it can be cleaved under specific alkaline or thermal conditions. researchgate.netrsc.org
The 6-fluoropyridine ring offers unique opportunities for derivatization, primarily through nucleophilic aromatic substitution (SNA_r). The electron-withdrawing nature of the pyridine nitrogen atom activates the ring towards nucleophilic attack, particularly at the C2 and C6 positions. The fluorine atom is an excellent leaving group in such reactions, allowing for its displacement by a wide range of nucleophiles, including amines, alkoxides, and thiolates. This provides a straightforward method to introduce diverse substituents onto the pyridine core. Additionally, palladium-catalyzed cross-coupling reactions can be employed on the pyridine ring to form new carbon-carbon or carbon-heteroatom bonds, further expanding the accessible chemical space. sigmaaldrich.com
Table 3: Derivatization Strategies for this compound
| Reactive Site | Reaction Type | Product Type | Reference(s) |
|---|---|---|---|
| Hydroxyl Group | Esterification (e.g., with methacrylic acid) | Methacrylate Esters / Polymers | researchgate.netrsc.org |
| Hydroxyl Group | Oxidation | Aldehydes, Carboxylic Acids | |
| Hydroxyl Group | Etherification | Ethers | |
| Pyridine Ring (C6-F) | Nucleophilic Aromatic Substitution (SNA_r) | 6-Amino/Alkoxy/Thio-substituted Pyridines | General Principle |
Formation of Ethers, Esters, and Amines
The primary alcohol group of this compound is the key to its versatility, allowing for its conversion into a variety of functional groups through established synthetic methodologies. These transformations are crucial for the construction of new molecular entities with potential therapeutic applications.
Ethers: The synthesis of ethers from this compound can be achieved through several well-known methods, most notably the Williamson ether synthesis. masterorganicchemistry.comwikipedia.orgbyjus.com This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming the ether linkage. masterorganicchemistry.comwikipedia.orgbyjus.com Another important method is the Mitsunobu reaction, which allows for the formation of ethers, including aryl ethers, under mild conditions with inversion of stereochemistry if a chiral center is present. organic-chemistry.orgmdpi.comwikipedia.org This reaction typically employs a phosphine (B1218219) reagent, such as triphenylphosphine, and an azodicarboxylate, like diethyl azodicarboxylate (DEAD). organic-chemistry.orgmdpi.comwikipedia.org
A practical example of ether formation is the synthesis of 1-(benzo[b]thiophen-4-yl)-4-(2-((6-fluoropyridin-3-yl)oxy)ethyl)piperazine hydrochloride. thieme-connect.com In a multi-step synthesis, an intermediate containing the 2-(6-fluoropyridin-2-yl)ethoxy moiety is prepared. This is achieved by reacting a suitable precursor with 1-bromo-2-chloroethane, where the bromine is displaced by a nucleophile to form the ether bond. thieme-connect.com The following table summarizes representative conditions for ether formation.
| Reaction Type | Reagents | Key Features | Reference |
|---|---|---|---|
| Williamson Ether Synthesis | Alkyl halide, Strong base (e.g., NaH) | Formation of alkoxide followed by SN2 reaction. Best for primary alkyl halides. | masterorganicchemistry.comwikipedia.orgbyjus.com |
| Mitsunobu Reaction | Phenol or other acidic nucleophile, Triphenylphosphine, DEAD or DIAD | Mild conditions, inversion of configuration at stereocenters. | organic-chemistry.orgmdpi.comwikipedia.org |
| Alkylation with Haloalkanes | 1-bromo-2-chloroethane, Base (e.g., K2CO3) | Used in the synthesis of complex piperazine (B1678402) derivatives. | thieme-connect.com |
Esters: The esterification of this compound is readily accomplished by reaction with acyl chlorides or carboxylic acids under appropriate conditions. The reaction with acyl chlorides is particularly efficient due to their high reactivity. savemyexams.combyjus.comchemguide.co.uk This reaction is typically carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct. byjus.com The use of acyl chlorides is often preferred over carboxylic acids for ester synthesis as the reaction is generally faster and proceeds to completion. savemyexams.com
The general mechanism for the esterification with acyl chlorides is a nucleophilic addition-elimination reaction. The alcohol oxygen attacks the electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion to form the ester. chemguide.co.uk
| Reactant | Reagents | Key Features | Reference |
|---|---|---|---|
| Acyl Chloride | Base (e.g., Pyridine) | High reactivity, reaction goes to completion. | savemyexams.combyjus.comchemguide.co.uk |
| Carboxylic Acid | Acid catalyst (e.g., H2SO4) or coupling agent (e.g., DCC) | Equilibrium reaction, may require removal of water. | savemyexams.com |
Amines: The conversion of this compound to the corresponding amine, 2-(6-fluoropyridin-2-yl)ethan-1-amine, can be achieved through a multi-step process. A common strategy involves the conversion of the alcohol to a good leaving group, such as a tosylate, followed by nucleophilic substitution with an amine source. google.com For instance, the alcohol can be reacted with tosyl chloride in the presence of a base like pyridine to form 2-(6-fluoropyridin-2-yl)ethyl tosylate. This intermediate can then be treated with ammonia (B1221849) or a primary amine to yield the desired amine.
An alternative and often preferred method for the synthesis of primary amines is the Gabriel synthesis. organic-chemistry.org This method involves the alkylation of phthalimide (B116566) with a suitable alkyl halide. In the context of this compound, this would first require conversion of the alcohol to an alkyl halide, for example, by reaction with thionyl chloride or phosphorus tribromide. The resulting 2-(6-fluoropyridin-2-yl)ethyl halide can then be reacted with potassium phthalimide, followed by hydrazinolysis to release the primary amine. organic-chemistry.org Reductive amination of the corresponding aldehyde, which can be obtained by oxidation of the starting alcohol, is another viable route.
| Method | Key Intermediates | Reagents | Reference |
|---|---|---|---|
| From Tosylate | 2-(6-Fluoropyridin-2-yl)ethyl tosylate | 1. TsCl, Pyridine; 2. NH3 or R-NH2 | google.com |
| Gabriel Synthesis | 2-(6-Fluoropyridin-2-yl)ethyl halide | 1. SOCl2 or PBr3; 2. Potassium phthalimide; 3. Hydrazine | organic-chemistry.org |
| Reductive Amination | 2-(6-Fluoropyridin-2-yl)acetaldehyde | 1. Oxidizing agent (e.g., PCC); 2. NH3, Reducing agent (e.g., NaBH3CN) |
Introduction of Diverse Chemical Tags
The 2-(6-fluoropyridin-2-yl)ethyl moiety serves not only as a structural component of larger molecules but also as a handle for the introduction of chemical tags for various applications, particularly in the field of molecular imaging.
One of the most significant applications is in Positron Emission Tomography (PET), where the fluorine atom on the pyridine ring can be substituted with the positron-emitting isotope fluorine-18 (B77423) ([¹⁸F]). acs.orgacs.orgnih.gov This allows for the development of radiolabeled tracers for in vivo imaging of biological targets. acs.orgacs.orgnih.gov The synthesis of these tracers often involves the nucleophilic substitution of a leaving group, such as a nitro group or a trialkylammonium salt, on the pyridine ring with [¹⁸F]fluoride. acs.orgnih.gov The presence of the 2-ethanol side chain provides a site for conjugation to a targeting molecule, such as a peptide or a small molecule inhibitor, thereby directing the radiolabel to the desired biological location.
For example, radiolabeled antagonists for the α4β2-nicotinic acetylcholine (B1216132) receptor have been developed using the 6-[¹⁸F]fluoropyridin-2-yl moiety. acs.org Similarly, radioligands for monoamine oxidase B have been synthesized incorporating a 6-((6-[¹⁸F]fluoropyridin-3-yl)methoxy) group. nih.gov These examples highlight the utility of the 2-(6-fluoropyridin-2-yl)ethanol building block in creating sophisticated molecular probes for biomedical research.
Beyond radioisotopes, the pyridine nitrogen and the modifiable side chain offer opportunities for the attachment of other tags, such as fluorescent dyes or biotin, for use in a variety of biological assays. The ability to introduce these tags in a controlled manner underscores the value of this compound as a versatile tool in chemical biology.
| Tag Type | Application | Method of Introduction | Reference |
|---|---|---|---|
| Fluorine-18 ([¹⁸F]) | Positron Emission Tomography (PET) Imaging | Nucleophilic substitution of a leaving group on the pyridine ring with [¹⁸F]fluoride. | acs.orgacs.orgnih.gov |
| Fluorescent Dyes | Fluorescence Microscopy, Flow Cytometry | Coupling of a dye-NHS ester to the amine derivative of the building block. | |
| Biotin | Affinity Purification, Immunoassays | Reaction of the amine derivative with biotin-NHS ester. |
Future Perspectives and Emerging Research Avenues for 2 6 Fluoropyridin 2 Yl Ethan 1 Ol Chemistry
Development of Novel and Efficient Synthetic Routes
While established methods for the synthesis of fluorinated pyridines exist, the development of more efficient, sustainable, and scalable routes remains a critical area of research. Future efforts in the synthesis of 2-(6-Fluoropyridin-2-YL)ethan-1-OL and its derivatives are likely to focus on:
Catalytic C-H Functionalization: Direct and selective functionalization of C-H bonds offers a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials. Research into transition-metal catalyzed or light-mediated C-H activation of fluoropyridine precursors could lead to more direct and efficient syntheses.
Late-Stage Fluorination: Developing methods for the introduction of the fluorine atom at a later stage in the synthetic sequence can provide access to a wider range of analogs. This approach allows for the diversification of molecular scaffolds before the often-challenging fluorination step.
Biocatalysis: The use of enzymes, such as lipases and transaminases, offers a green and highly selective alternative for the synthesis of chiral fluorinated pyridines. uniovi.es For instance, lipase-catalyzed kinetic resolution can be employed for the stereoselective synthesis of enantiomerically enriched pyridylethanamines. uniovi.es
A variety of synthetic protocols, including cyclo-condensation, cyclization, and cycloaddition, have been utilized to create pyridine (B92270) and its analogs, each with its own set of advantages and disadvantages regarding reagents and reaction conditions. ijpsonline.com
Exploration of Unconventional Reactivity Pathways
The unique electronic properties imparted by the fluorine atom can be harnessed to explore novel and unconventional reactivity pathways for this compound. The fluorine atom's strong electron-withdrawing nature can influence the reactivity of the pyridine ring and the hydroxyethyl (B10761427) side chain. This can lead to the discovery of new transformations and the construction of complex molecular architectures. For example, the fluorine substituent can influence the regioselectivity of reactions such as nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. mdpi.com
Integration with Flow Chemistry and High-Throughput Synthesis Methodologies
Flow chemistry, characterized by the continuous pumping of reactants through a reactor, provides enhanced safety, scalability, and efficiency over traditional batch processing. chemanager-online.comacs.org This technology is particularly advantageous for handling hazardous reagents and for optimizing reaction conditions. beilstein-journals.org The integration of the synthesis of this compound and its derivatives into automated flow systems can significantly accelerate the generation of compound libraries for screening purposes. chemanager-online.com High-throughput synthesis, often coupled with flow chemistry, enables the rapid preparation of a diverse range of analogs for structure-activity relationship (SAR) studies. whiterose.ac.ukrsc.org
Table 1: Comparison of Batch vs. Flow Chemistry
| Feature | Batch Chemistry | Flow Chemistry |
| Process | Reactants are mixed in a vessel and the reaction proceeds over time. | Reactants are continuously pumped through a reactor. acs.org |
| Scalability | Can be challenging to scale up safely and efficiently. | More easily scalable by extending the operation time. acs.org |
| Safety | Can pose risks with exothermic or hazardous reactions. | Improved safety due to smaller reaction volumes and better heat transfer. acs.org |
| Efficiency | Can be less efficient with longer reaction times and workup procedures. | Often leads to higher yields and purity in shorter reaction times. acs.org |
| Control | Less precise control over reaction parameters. | Precise control over temperature, pressure, and mixing. acs.org |
Advanced Computational Modeling for De Novo Design and Mechanistic Insights
Computational chemistry plays an increasingly vital role in modern drug discovery and materials science. whiterose.ac.uk In the context of this compound, advanced computational modeling can be employed for:
De Novo Design: Designing novel molecules with desired properties from scratch. Algorithms can explore vast chemical spaces to identify promising candidates based on this scaffold.
Mechanistic Insights: Understanding the detailed mechanisms of reactions involving this compound. uniovi.es This knowledge can guide the optimization of reaction conditions and the prediction of product outcomes.
Predicting Physicochemical Properties: Accurately predicting properties such as solubility, lipophilicity, and metabolic stability can help prioritize the synthesis of compounds with favorable drug-like characteristics.
Expanding its Role as a Building Block in New Chemical Space Exploration
The term "chemical space" refers to the vast ensemble of all possible molecules. emolecules.commdpi.com Exploring this space is crucial for the discovery of new drugs and materials. semanticscholar.org this compound, with its combination of a fluorinated heterocycle and a reactive hydroxyl group, is an excellent building block for expanding into new areas of chemical space. americanelements.com By utilizing this compound in various synthetic transformations, chemists can generate libraries of structurally diverse molecules with novel properties. This exploration can be guided by computational tools and high-throughput screening to efficiently identify compounds with desired biological activities or material properties. mdpi.com The use of such building blocks is fundamental to techniques like fragment-based drug discovery and diversity-oriented synthesis.
Q & A
Q. What are the established synthetic routes for 2-(6-Fluoropyridin-2-YL)ethan-1-OL, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves fluorinated pyridine precursors and hydroxylation or reduction steps. For example:
- Precursor Functionalization : Starting with 6-fluoropyridine derivatives, nucleophilic substitution or cross-coupling reactions introduce the ethanol moiety.
- Reductive Methods : Sodium borohydride (NaBH₄) or catalytic hydrogenation may reduce ketone intermediates to the alcohol .
- Optimization Variables : Temperature (e.g., 0–25°C), solvent polarity (e.g., THF vs. ethanol), and pH control (neutral to mildly acidic) are critical to minimizing side reactions like over-reduction or fluoropyridine ring decomposition .
Q. How is the structural characterization of this compound performed, and what analytical techniques are most reliable?
Methodological Answer:
- X-ray Crystallography : Resolves bond lengths and angles, particularly the C-F bond (1.34–1.38 Å) and hydroxyl orientation. SHELX software is widely used for refinement .
- Spectroscopy :
- ¹⁹F NMR : Detects fluorine environment (δ ~ -110 to -120 ppm for 6-fluoropyridyl) .
- ¹H/¹³C NMR : Assigns ethanol proton signals (δ 1.8–2.2 ppm for CH₂, δ 4.5–5.0 ppm for OH) and pyridine carbons .
- Mass Spectrometry (HRMS) : Confirms molecular ion [M+H]⁺ (e.g., m/z 171.06 for C₇H₈FNO) .
Advanced Research Questions
Q. How can researchers optimize the synthetic pathway to address low yields in fluoropyridine ring stability during reduction?
Methodological Answer: Fluoropyridine rings are prone to defluorination under harsh conditions. Strategies include:
- Catalytic Hydrogenation : Use Pd/C or Raney Ni at low H₂ pressure (1–2 atm) to avoid ring saturation .
- Protection-Deprotection : Temporarily protect the hydroxyl group (e.g., as a silyl ether) to prevent undesired interactions .
- Solvent Screening : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while additives like NH₄OAc enhance selectivity .
Q. Data Contradiction Example :
- Observation: Yields drop from 85% to 50% when NaBH₄ is substituted with LiAlH₄.
- Resolution: LiAlH₄’s stronger reducing power destabilizes the fluoropyridine ring. Switching to milder NaBH₄ or optimizing stoichiometry resolves this .
Q. What mechanisms underlie the biological activity of this compound, and how can its interactions with enzymes be studied?
Methodological Answer:
- Receptor Binding Studies :
- Docking Simulations : Pyridine’s electron-deficient ring interacts with aromatic residues (e.g., Tyr, Phe) in enzyme active sites.
- Fluorescence Quenching : Monitor changes in tryptophan emission upon compound binding to quantify affinity .
- Metabolic Stability Assays : Incubate with liver microsomes to assess CYP450-mediated oxidation of the ethanol group .
Q. How can discrepancies in crystallographic and spectroscopic data for this compound be resolved?
Methodological Answer:
- Crystallographic Ambiguities : Disordered hydroxyl groups or fluorine positions may arise. Use SHELXL’s restraints (e.g., DFIX, SIMU) to refine anisotropic displacement parameters .
- NMR Signal Overlap : Employ 2D techniques (HSQC, HMBC) to resolve crowded regions (e.g., pyridine vs. ethanol protons) .
- Validation : Cross-reference with computational models (DFT-optimized geometries) to validate bond angles/ distances .
Q. What are the challenges in scaling up the synthesis of this compound for in vivo studies?
Methodological Answer:
- Batch Consistency : Fluorinated intermediates are hygroscopic; use anhydrous conditions and inert atmospheres (N₂/Ar) during scale-up .
- Purification Bottlenecks : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost-effective bulk purification .
- Toxicity Profiling : Conduct Ames tests and micronucleus assays to rule out genotoxicity from residual fluoropyridine byproducts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
